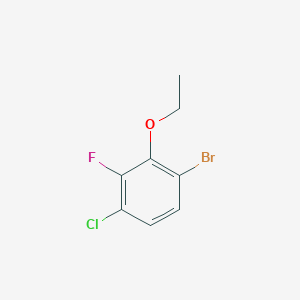

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

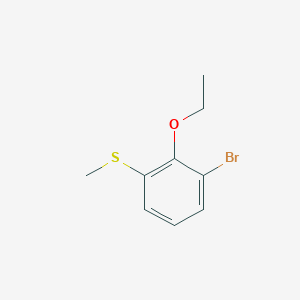

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene is a compound with the CAS Number: 2379321-24-9 . It has a molecular weight of 253.5 . The compound is a liquid at room temperature .

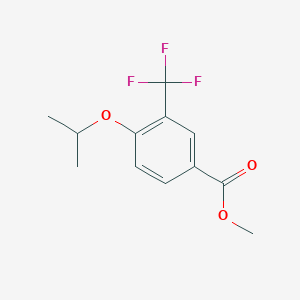

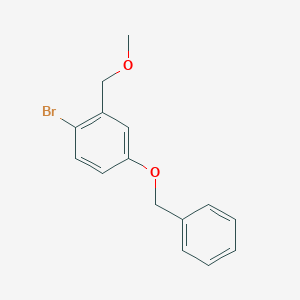

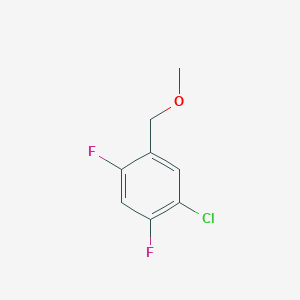

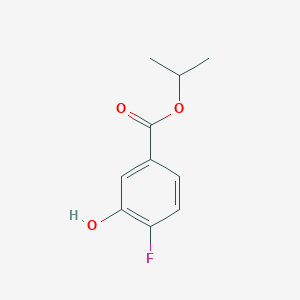

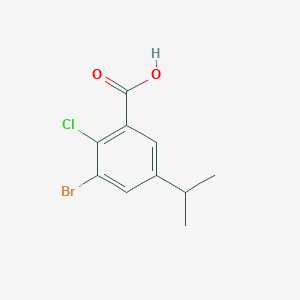

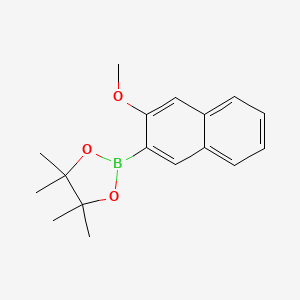

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 253.5 .Wissenschaftliche Forschungsanwendungen

BClEF has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of the mechanism of action of pharmaceuticals, and the study of biochemical and physiological processes. BClEF has also been used as a reagent in the synthesis of other halogenated aromatic compounds, such as 1-chloro-2-ethoxy-3-fluorobenzene and 1-bromo-2-ethoxy-3-fluorobenzene.

Wirkmechanismus

Target of Action

It’s known that halogenated benzenes often participate in reactions at the benzylic position .

Mode of Action

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene, being a polyhalo substituted benzene, can undergo various reactions. For instance, it can participate in Suzuki coupling , a type of cross-coupling reaction, with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction involves the palladium-catalyzed cross-coupling between organoboron compounds and organic halides .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction leads to the formation of biphenyls, which are precursors for synthesizing 6-substituted phenanthridines .

Result of Action

The result of the action of this compound is the formation of biphenyls via the Suzuki-Miyaura coupling reaction . These biphenyls can further be used to synthesize 6-substituted phenanthridines .

Vorteile Und Einschränkungen Für Laborexperimente

BClEF has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. BClEF is also a relatively stable compound, and it can be stored for long periods of time without significant degradation. However, BClEF is a highly toxic compound, and it should be handled with extreme caution.

Zukünftige Richtungen

The use of BClEF in scientific research is likely to continue to expand. In particular, BClEF may be used in the development of new pharmaceuticals, agrochemicals, and materials. Additionally, BClEF may be used to study the mechanism of action of drugs and other molecules, as well as to study biochemical and physiological processes. Finally, BClEF may be used to synthesize other halogenated aromatic compounds, such as 1-chloro-2-ethoxy-3-fluorobenzene and 1-bromo-2-ethoxy-3-fluorobenzene.

Synthesemethoden

BClEF can be synthesized through a variety of methods, including nucleophilic substitution, Friedel-Crafts alkylation, and direct halogenation. The most common method of synthesis is the direct halogenation of benzene, which involves the reaction of benzene with bromine and chlorine in the presence of an ethoxy group. The reaction proceeds in a two-step process, with the first step involving the formation of a bromo-chloro-ethoxy-benzene intermediate, and the second step involving the formation of BClEF.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-4-chloro-2-ethoxy-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFUGVNYLHBHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.